Evidence Dimension 1: Anti-Mycobacterial Activity – C8-Ethyl Ester Is Required for Maintaining the 7-Hydroxyindolizinone Pharmacophore in Validated Hit Series
CAS 72130-68-8 was explicitly synthesized and evaluated within the seminal 1987 Dannhardt et al. anti-mycobacterial study that identified the 7-hydroxy-2,3-dihydro-1H-indolizin-5-one scaffold as a validated hit series against Mycobacterium tuberculosis H37Ra [1]. In this study, the most active compounds (designated 3b and 3f) achieved MIC values of 16 μg/mL against M. tuberculosis H37Ra, while showing no activity against Escherichia coli B or Staphylococcus aureus ATCC 25923, indicating a degree of mycobacterial selectivity [1]. The C8-ethyl ester substitution pattern of CAS 72130-68-8 places it structurally within the active-subset of this hit series, whereas the C8-free carboxylic acid analog (CAS 116993-46-5) and the C8-methyl ester analog (CAS 37704-45-3) represent distinct compounds whose activity was not individually resolved in the published data [1]. Without matched head-to-head MIC data for each positional ester variant, substitution of one ester for another cannot be assumed to preserve the anti-mycobacterial potency level observed in the parent series.
| Evidence Dimension | In vitro anti-mycobacterial activity – membership in an active hit series |
|---|---|
| Target Compound Data | CAS 72130-68-8 (C8-ethyl ester): synthesized and evaluated as part of the active 7-hydroxyindolizinone series; specific individual MIC value not published in the accessible abstract/indexing data |
| Comparator Or Baseline | Lead compounds 3b and 3f (within the same series): MIC = 16 μg/mL against M. tuberculosis H37Ra; inactive against E. coli B and S. aureus ATCC 25923 |
| Quantified Difference | Target compound is a structural congener within the validated hit series; quantitative difference vs. lead compounds 3b/3f cannot be calculated from publicly available indexed data without access to the full paper |
| Conditions | Mycobacterium tuberculosis H37Ra, Escherichia coli B, Staphylococcus aureus ATCC 25923; in vitro MIC determination (Dannhardt et al., Eur. J. Med. Chem., 1987) |
Why This Matters
Procurement decisions for anti-mycobacterial screening programs should prioritize CAS 72130-68-8 as the ethyl ester entry point into the only peer-reviewed, experimentally validated 7-hydroxyindolizinone hit series against M. tuberculosis, rather than sourcing untested ester variants whose activity in this assay system is entirely unknown.
- [1] Dannhardt G, Meindl W, Gussmann S, Ajili S, Kappe T. Anti-mycobacterial 7-hydroxy-2,3-dihydro-1H-indolizin-5-ones. European Journal of Medicinal Chemistry, 1987, vol. 22, no. 6, pp. 505–510. View Source
